Quantitative Differentiation Evidence for N-(2-{[(4-benzylpiperazin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide – IKK2 Inhibitory Potency vs. Reference
In a biochemical IKK2 kinase inhibition assay, N-(2-{[(4-benzylpiperazin-1-yl)(oxo)acetyl]amino}ethyl)-1H-indole-2-carboxamide demonstrated an IC₅₀ of 85 nM [1]. By comparison, the structural analog where the benzylpiperazine is replaced by a 4‑(4‑fluorobenzyl)piperazine exhibited an IC₅₀ of 210 nM under identical assay conditions [1].
| Evidence Dimension | IKK2 enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 85 nM |
| Comparator Or Baseline | 4‑(4‑fluorobenzyl)piperazine analog: IC₅₀ = 210 nM |
| Quantified Difference | 2.5‑fold greater potency (85 nM vs. 210 nM) |
| Conditions | Recombinant human IKKβ kinase activity assay, ATP concentration at Km, 60‑minute incubation |
Why This Matters
This head-to-head comparison demonstrates that the unsubstituted benzyl group on the piperazine ring provides significantly higher IKK2 inhibitory potency than the 4‑fluorobenzyl variant, enabling more efficient target engagement at lower concentrations in inflammation models.
- [1] Kerns, J. K. et al. Indole carboxamide derivatives as IKK2 inhibitors. U.S. Patent Application US20070254873 A1, November 1, 2007, Example 12 and Table 1. View Source
